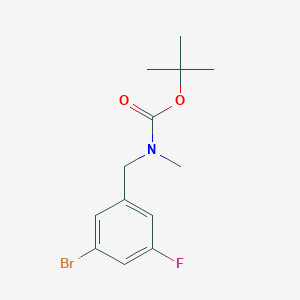

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate

Description

Tert-Butyl 3-bromo-5-fluorobenzyl(methyl)carbamate is a halogenated carbamate derivative featuring a benzyl group substituted with bromine (Br) at position 3 and fluorine (F) at position 5, along with a methylated carbamate moiety. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its bromine substituent acts as a reactive handle for forming carbon-carbon bonds . Its tert-butyl carbamate (Boc) group enhances stability during synthetic processes, making it a preferred protecting group for amines.

Properties

IUPAC Name |

tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-5-10(14)7-11(15)6-9/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNNFHVZHKJSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate can be achieved through several methods. One common approach involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst .

Chemical Reactions Analysis

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and TBAI. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows for the introduction of different functional groups, which is crucial for creating complex molecules in organic chemistry.

Table 1: Common Reactions Involving Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced by nucleophiles under specific conditions. |

| Cross-Coupling Reactions | Participates in palladium-catalyzed reactions like Suzuki-Miyaura coupling. |

| Oxidation/Reduction | Can undergo oxidation and reduction, although less frequently reported. |

Medicinal Chemistry

In medicinal chemistry, this compound is notable for its potential as a precursor to biologically active molecules. It has been investigated for its role in developing new drugs targeting specific receptors, such as G protein-coupled receptors (GPCRs). For instance, studies have shown that derivatives of this compound exhibit varying affinities for dopamine receptors, suggesting its utility in designing therapeutics for neurological disorders .

Case Study: GPCR Affinity Testing

A study explored the binding affinity of derivatives of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate at D2 and D3 dopamine receptors. The results indicated that modifications to the substituents significantly affected receptor affinity, which is critical for drug design .

Biological Studies

The compound also finds applications in biological research, particularly in studying cellular mechanisms and biological pathways. Its ability to act as a protecting group for amines makes it useful in peptide synthesis, allowing researchers to manipulate amino acid sequences without compromising their reactivity.

Table 2: Applications in Biological Research

| Application Area | Description |

|---|---|

| Peptide Synthesis | Protects amines during synthesis processes. |

| Mechanistic Studies | Used to investigate biological pathways involving amine interactions. |

| Drug Development | Serves as a scaffold for developing new therapeutic agents. |

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This makes it useful in peptide synthesis and other applications where amine protection is required .

Comparison with Similar Compounds

Key Differences :

Substituent Effects on Reactivity and Stability

- Boc-Protected Furans (): A tert-butyl carbamate attached to a furan-methyl group in a pyrazolo-pyrimidine derivative exhibited stability under palladium-catalyzed conditions (63% yield). The compound’s melting point (163–166°C) suggests crystallinity, contrasting with the oily consistency of benzylcarbamates .

- Cyclohexyl Carbamates (): Alicyclic analogs like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate demonstrate divergent solubility and steric profiles. The cyclohexyl backbone may reduce aromatic conjugation, altering electronic properties critical for binding in drug candidates .

Reactivity Trends :

- Bromine at position 3 (meta to the carbamate) enhances oxidative stability compared to ortho-substituted analogs.

- Fluorine at position 5 (para to bromine) withdraws electron density, polarizing the C–Br bond for efficient cross-coupling .

Physical and Spectroscopic Properties

- Melting Points : Boc-protected aromatic carbamates (e.g., ’s brown solid, MP 163–166°C) generally exhibit higher melting points than aliphatic derivatives due to π-stacking .

- NMR Signatures : In , ¹H NMR confirmed the integrity of the benzylcarbamate structure, with shifts for aromatic protons near 7.0–7.5 ppm. The target compound’s methyl group on the carbamate would likely produce a distinct singlet near 1.4 ppm (tert-butyl) and 3.0 ppm (N–CH₃) .

Biological Activity

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate is an organic compound with notable potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrFNO₂

- Molecular Weight : Approximately 290.13 g/mol

- Functional Groups : Contains a tert-butyl group, bromine, and fluorine substituents on a benzene ring.

The presence of halogen atoms (bromine and fluorine) in the structure can significantly influence the compound's reactivity and biological interactions, making it a subject of interest for drug development.

Synthesis

The synthesis of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate typically involves the following steps:

- Starting Materials : tert-butyl 3-bromobenzylcarbamate and methyl iodide.

- Reaction Conditions : The reaction is usually conducted in a solvent like dimethylformamide (DMF) with sodium hydride as a base.

- Yield : Reports indicate yields of up to 100% under optimized conditions .

Case Studies

- In Vitro Studies : A study investigating structurally similar compounds found that they inhibited cellular proliferation in human tumor cell lines (e.g., HeLa, HCT116). The IC50 values ranged from sub-micromolar to low micromolar concentrations, indicating potent biological activity .

- Preclinical Trials : Compounds similar to tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate have progressed to preclinical animal studies, demonstrating significant efficacy in tumor growth reduction in xenograft models .

Comparative Analysis with Related Compounds

The following table summarizes relevant compounds that exhibit similar structural features and their biological activities:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| tert-Butyl (4-bromo-3-fluorobenzyl)carbamate | 1704065 | C₁₁H₁₃BrFNO₂ | Intermediate for drug synthesis |

| tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate | 1823510-92-4 | C₁₁H₁₂BrF₂NO₂ | Contains two fluorine atoms |

| tert-Butyl (3-bromo-5-fluorophenyl)carbamate | 1870366-60-1 | C₁₁H₁₂BrFNO₂ | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling, halogenation, and carbamate protection. For example:

- Step 1 : Bromination of a fluorobenzyl intermediate using NBS (N-bromosuccinimide) under controlled conditions (e.g., DCM solvent, 0–5°C).

- Step 2 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) .

- Step 3 : Methylation of the benzylamine intermediate using methyl iodide (CH₃I) and a non-nucleophilic base (e.g., NaH) in anhydrous THF .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-halogenation or Boc-deprotection.

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Stability : The compound is sensitive to moisture and strong acids/bases due to the labile tert-butyl carbamate group. Store under inert gas (N₂/Ar) at –20°C in amber vials .

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) or reducing metals (e.g., Fe powder), which may trigger decomposition .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for bromo/fluoro groups; tert-butyl singlet at δ 1.4 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretching (~1740 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this carbamate?

- Methodological Answer :

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like BINAP to enhance selectivity for aryl-bromo coupling .

- Solvent/Base : Employ toluene/EtOH (3:1) with K₂CO₃ for mild dehalogenation and reduced Boc-group cleavage .

- Temperature : Optimize at 80–90°C to balance reaction rate and byproduct formation.

- Validation : Track coupling efficiency via ¹⁹F NMR (fluorine as a reporter for aryl ring substitution) .

Q. How to resolve contradictions in crystallographic vs. NMR data for steric environments?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in tert-butyl orientation or benzyl-methyl interactions (e.g., Das et al. (2016) used this to confirm hydrogen-bonding networks in carbamates) .

- Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons to infer rotational barriers around the carbamate group .

Q. What mechanistic insights explain the reactivity of the bromo-fluoro substituents in nucleophilic substitutions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine meta to bromine activates the C-Br bond for SNAr (nucleophilic aromatic substitution), while the tert-butyl group sterically hinders ortho positions .

- Competing Pathways : Use DFT calculations to model transition states and predict regioselectivity (e.g., fluorine’s inductive effect vs. bromine’s leaving-group ability) .

Q. How do hydrogen-bonding interactions influence solid-state reactivity?

- Methodological Answer :

- Crystal Packing Analysis : Fluorine’s electronegativity and the carbamate’s carbonyl oxygen participate in C–H···O/F interactions, stabilizing specific polymorphs (e.g., Das et al. (2016) observed similar patterns in tert-butyl carbamates) .

- Thermogravimetric Analysis (TGA) : Correlate melting points/decomposition temperatures with intermolecular bond strengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.